(2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide
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Overview
Description
“(2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide”, also known as ‘DEEPA’, is a chemical compound that belongs to the class of amide derivative compounds . It has a molecular weight of 308.42 .
Molecular Structure Analysis
The molecular formula of this compound is C17H28N2O3 . The InChI code is 1S/C17H28N2O3/c1-4-21-16(22-5-2)13-19(17(20)14(3)18)12-11-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13,18H2,1-3H3/t14-/m0/s1 .Physical and Chemical Properties Analysis
This compound appears as a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .Scientific Research Applications
Potential Therapeutic Applications
Research on compounds structurally related to (2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide, such as various amides and amines, often explores their therapeutic potential. For instance, studies on the pharmacokinetics, pharmacodynamics, and therapeutic effects of drugs like propofol highlight the medical relevance of such compounds (Sahinovic, Struys, & Absalom, 2018). This indicates a potential area of application in developing new anesthetics or sedatives.
Antimicrobial Properties
Chitosan, a biopolymer with amino groups, is known for its antimicrobial potential, suggesting that compounds with amino functionalities, such as this compound, could be researched for similar properties (Raafat & Sahl, 2009). This underscores the importance of such compounds in developing new antimicrobial materials or coatings.
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-21-16(22-5-2)13-19(17(20)14(3)18)12-11-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13,18H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLXIDUXDAKOD-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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